molecular formula C16H15N3 B11862115 N,N-Dimethyl-4-(quinoxalin-2-yl)aniline CAS No. 61982-54-5

N,N-Dimethyl-4-(quinoxalin-2-yl)aniline

Cat. No.: B11862115
CAS No.: 61982-54-5
M. Wt: 249.31 g/mol
InChI Key: QKXVQJSQBHGCCL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(quinoxalin-2-yl)aniline is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its versatile pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(quinoxalin-2-yl)aniline typically involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds under specific conditions. One common method involves the use of ammonium bifluoride as a catalyst and aqueous ethanol as the solvent system . The reaction proceeds efficiently, yielding the desired quinoxaline derivative in high yields.

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and solvent-free reaction conditions are preferred to enhance sustainability and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(quinoxalin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with reduced functional groups.

Scientific Research Applications

N,N-Dimethyl-4-(quinoxalin-2-yl)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(quinoxalin-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-(quinoxalin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

61982-54-5

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

N,N-dimethyl-4-quinoxalin-2-ylaniline

InChI

InChI=1S/C16H15N3/c1-19(2)13-9-7-12(8-10-13)16-11-17-14-5-3-4-6-15(14)18-16/h3-11H,1-2H3

InChI Key

QKXVQJSQBHGCCL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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